molecular formula C19H21NO2 B3881034 3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide

3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide

Cat. No.: B3881034
M. Wt: 295.4 g/mol
InChI Key: BUEPBOCDTKDMQA-UHFFFAOYSA-N
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Description

3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with hydroxy, methyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Attachment of the diphenyl groups: This step often involves Friedel-Crafts alkylation reactions using benzene derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization: Using catalysts to enhance the efficiency of the cyclization process.

    Continuous flow reactors: To ensure consistent reaction conditions and high yield.

    Purification techniques: Such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The methyl and diphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4 (Potassium permanganate).

    Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Catalysts: Lewis acids like AlCl3 (Aluminium chloride) for Friedel-Crafts reactions.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted cyclopentane derivatives.

Scientific Research Applications

3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide exerts its effects involves interactions with various molecular targets:

    Molecular targets: Enzymes, receptors, and other proteins.

    Pathways involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide: A compound with similar functional groups but different ring structure.

    Indole derivatives: Compounds with similar biological activities but different core structures.

Uniqueness

3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-17(21)12-13-19(14,15-8-4-2-5-9-15)18(22)20-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPBOCDTKDMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide
Reactant of Route 2
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide
Reactant of Route 3
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide
Reactant of Route 4
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide
Reactant of Route 5
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide
Reactant of Route 6
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide

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